![molecular formula C21H16N2O2S B2921658 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide CAS No. 477569-53-2](/img/structure/B2921658.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

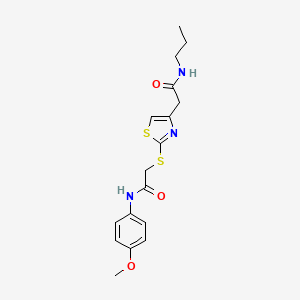

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been found to exhibit potent inhibition againstMycobacterium tuberculosis , suggesting that they may target enzymes or proteins essential for the survival of this bacterium .

Mode of Action

tuberculosis . The specific interactions and resulting changes caused by Oprea1_776935 remain to be elucidated.

Biochemical Pathways

Pharmacokinetics

Benzothiazole derivatives are generally well-absorbed and distributed throughout the body, metabolized primarily through sulphation, and likely excreted via the biliary route .

Result of Action

Vorbereitungsmethoden

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide typically involves the following steps:

Synthesis of 2-amino benzothiazole: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an oxidizing agent.

Analyse Chemischer Reaktionen

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide can be compared with other benzothiazole derivatives, such as:

2-(1,3-benzothiazol-2-yl)aniline: This compound has similar antibacterial and antifungal activities but lacks the methoxybenzamide moiety, which may affect its overall potency.

2-(1,3-benzothiazol-2-yl)phenol: This derivative has been studied for its antioxidant properties, but its activity profile differs from that of this compound.

2-(1,3-benzothiazol-2-yl)benzoic acid: This compound has shown potential as an anti-inflammatory agent, but its mechanism of action and target specificity may vary compared to this compound.

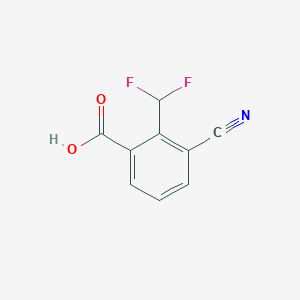

Eigenschaften

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c1-25-18-12-6-3-9-15(18)20(24)22-16-10-4-2-8-14(16)21-23-17-11-5-7-13-19(17)26-21/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREYZTVRHFDRMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/new.no-structure.jpg)

![5-Bromo-2-{[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2921576.png)

![2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2921578.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2921597.png)

![3-[(1-Pent-4-enoylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2921582.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(dimethylamino)-4-(4-methylphenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2921589.png)

![2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B2921591.png)